1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a fused benzene and oxazine ring system, with a phenyl group attached to the nitrogen atom. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione are breast cancer-derived cell lines MCF-7 and HCC1954 . These compounds have shown differential biological activity against these cell lines .
Mode of Action
The interaction of this compound with its targets results in cell proliferation inhibition . The compounds having a substituted aryl at C-2 of the molecules have shown a remarkable effect .
Biochemical Pathways
The compound’s ability to inhibit cell proliferation suggests it may interfere with the cell cycle or other growth-related pathways .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation in breast cancer-derived cell lines MCF-7 and HCC1954 . The compounds showed an IC50 ranking from 3.1 to 95 μM in these cells . These compounds represent potential drug candidates for breast cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions to obtain the synthesized oxazines were carried out under very mild conditions such as room temperature or 30°C, without the use of an inert atmosphere . These conditions could potentially affect the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes such as human leucocyte elastase and C1r serine protease . These interactions are crucial as they can inhibit the activity of these enzymes, thereby modulating inflammatory responses and other physiological processes. Additionally, this compound has been shown to interact with DNA, acting as a DNA-binding antitumor agent . This interaction is particularly important in the context of cancer treatment, as it can lead to the inhibition of tumor cell proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In breast cancer cell lines such as MCF-7 and HCC1954, this compound has demonstrated the ability to inhibit cell proliferation . This inhibition is achieved through the modulation of cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Furthermore, this compound influences gene expression by altering the transcriptional activity of genes associated with cell growth and survival . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and DNA . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, the inhibition of human leucocyte elastase by this compound results in reduced inflammatory responses . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . It undergoes gradual degradation when exposed to certain environmental factors, such as light and heat . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of cellular metabolism . These findings are crucial for determining the optimal conditions for the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are important for establishing safe and effective dosage regimens for potential therapeutic use. Additionally, the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, play a critical role in determining its dosage effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the bioavailability and therapeutic efficacy of the compound. Additionally, the distribution of this compound in various tissues has been studied to assess its potential for targeted drug delivery .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, the compound can affect cellular metabolism and energy production . These subcellular localization patterns are essential for understanding the multifaceted roles of this compound in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using gold(I) catalysts. This method employs chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycles in modest to good chemical yields under mild reaction conditions . Another method involves multicomponent reactions, such as the reaction between alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound exhibits biological activity, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of materials with heat-resistant and electronic properties.
Comparison with Similar Compounds
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
Quinazolinones: These compounds are close electronic analogues of benzoxazinones and exhibit a variety of structural manifestations and spectral properties.
Benzimidazole Tethered Oxazines: These analogues are synthesized through a two-step synthetic protocol and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and diverse range of applications across multiple fields.
Properties
IUPAC Name |
1-phenyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXUQZYJCFIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450153 | |
Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-86-5 | |
Record name | N-Phenylisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20877-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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